4-Cyclopropoxy-1,2-dimethoxybenzene
Description
Significance of Aryl Ethers in Contemporary Organic Synthesis
Aryl ethers, a class of organic compounds featuring an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are of considerable importance in modern organic synthesis. fiveable.meacs.org Their utility stems from a combination of their unique physical properties and chemical reactivity. Due to their relative stability and ability to dissolve a wide range of polar and non-polar substances, they are often employed as solvents in chemical reactions. labinsights.nl
The ether linkage is a common feature in numerous biologically active compounds, including pharmaceuticals and natural products, where it contributes to their stability and efficacy. numberanalytics.com For instance, derivatives of phenol (B47542) and dihydroxybenzenes are key building blocks for pharmaceuticals like the anti-inflammatory agents Nabumetone and Naproxen, as well as for fragrances and UV absorbers used in sun protection products. acs.org The synthesis of aryl ethers is most classically achieved through the Williamson ether synthesis, and newer methods, such as those utilizing PhenoFluor, have expanded the scope and functional group tolerance of ether bond formation. acs.orgnih.gov The aromatic ring of aryl ethers can undergo electrophilic aromatic substitution, allowing for further molecular functionalization. fiveable.me
Stereochemical and Electronic Attributes of Cyclopropane (B1198618) Moieties in Molecular Frameworks
The cyclopropane ring, a three-membered carbocycle, possesses unique stereochemical and electronic properties that make it a valuable component in molecular design. The strained nature of the ring, with C-C-C bond angles of 60°, results in "bent" or banana bonds, which confer a high degree of s-character to the C-H bonds and p-character to the C-C bonds. This particular electronic structure allows the cyclopropane ring to exhibit properties akin to a double bond, including the ability to participate in conjugation with adjacent π-systems. scilit.com
In the field of medicinal chemistry and organic synthesis, the cyclopropane moiety is often used as a "conformationally restricted" analogue of a larger, more flexible group. rsc.org By incorporating a cyclopropane ring, chemists can lock a molecule into a specific three-dimensional orientation, which can be crucial for optimizing interactions with biological targets like proteins and enzymes. rsc.org This strategy, known as stereochemical diversity-oriented conformational restriction, has been effectively used to develop specific ligands for drug targets. rsc.org The rigid framework of the cyclopropane allows for precise control over the spatial arrangement of functional groups, influencing the molecule's pharmacological properties. rsc.orgrsc.org
Contextualization of 4-Cyclopropoxy-1,2-dimethoxybenzene within Specialized Chemical Research
This compound is a substituted benzenoid ether that incorporates both the aryl ether functionality and the unique attributes of a cyclopropane ring. The core of this molecule is 1,2-dimethoxybenzene (B1683551), also known as veratrole, a compound that serves as a versatile building block for the organic synthesis of other aromatic compounds. wikipedia.orghmdb.ca The two methoxy (B1213986) groups on the benzene (B151609) ring make it electron-rich, thus facilitating electrophilic substitution reactions. hmdb.cascirp.org
The addition of a cyclopropoxy group at the 4-position introduces the conformational rigidity and specific electronic properties of the cyclopropane ring. This unique combination of a cyclopropyl (B3062369) ether with an electron-rich dimethoxybenzene system makes this compound a compound of interest in specialized chemical research, likely as an intermediate or building block for more complex molecules. Research into related structures, such as other dimethoxybenzene derivatives, shows their value in pharmaceutical applications due to properties like antioxidant activity and their role as key intermediates for various drugs. nih.govresearchgate.net The synthesis of related compounds like 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene for creating biologically active dienes highlights the role of such substituted veratroles in constructing larger, functionalized molecules for medicinal chemistry research. sciforum.net
Compound Data
Below are tables detailing the physicochemical properties and identification information for the primary compounds discussed in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂ |
| Molar Mass | 178.23 g/mol |
| Density (Predicted) | 1.077±0.06 g/cm³ |
| Boiling Point | 155-156 °C (at 19 Torr) |
Data sourced from
Table 2: Compound Identification
| Compound Name | Synonym | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | N/A | C₁₁H₁₄O₂ | 83356-71-2 |
| 1,2-Dimethoxybenzene | Veratrole | C₈H₁₀O₂ | 91-16-7 |
| 1,4-Dimethoxybenzene (B90301) | Hydroquinone dimethyl ether | C₈H₁₀O₂ | 150-78-7 |
Data sourced from wikipedia.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-5-9(7-11(10)13-2)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SXKBHUVSWHKFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropoxy 1,2 Dimethoxybenzene
Strategies for O-Alkylation with Cyclopropyl-Containing Substrates
This approach centers on creating the ether linkage between a cyclopropyl (B3062369) group and the 4-position of a 1,2-dimethoxybenzene (B1683551) ring system. This can be achieved either by direct cyclopropylation of a phenolic precursor or through a classical ether synthesis.
The direct formation of an aryl cyclopropyl ether from a phenol (B47542) is a modern and efficient strategy. One prominent method is the Chan-Lam cyclopropylation. This copper-catalyzed cross-coupling reaction provides a direct route to O-cyclopropylation of phenols. nih.gov The reaction typically employs a copper(II) acetate (B1210297) catalyst, a ligand such as 1,10-phenanthroline, and potassium cyclopropyltrifluoroborate (B8364958) as the cyclopropyl source, with oxygen from the air serving as the terminal oxidant. nih.gov This method is notable for its operational simplicity and tolerance of various functional groups, making it a valuable tool for synthesizing molecules like 4-Cyclopropoxy-1,2-dimethoxybenzene from its corresponding phenolic precursor, 4-hydroxy-1,2-dimethoxybenzene.
Alternatively, the well-established Williamson ether synthesis offers a classic route. acs.orgresearchgate.net This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. osti.govnih.gov In this context, 4-hydroxy-1,2-dimethoxybenzene would first be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding sodium phenoxide. This intermediate would then be reacted with a cyclopropyl halide, such as cyclopropyl bromide, to yield the target ether. The success of this SN2 reaction is best with primary alkyl halides, and while cyclopropyl halides can be used, reaction conditions must be carefully optimized. researchgate.netosti.gov
The core of the target molecule is the 1,2-dimethoxybenzene unit, commonly known as veratrole. The synthesis of this key precursor is a critical first step in many synthetic strategies.
The most direct and widely used method for synthesizing veratrole is the double methylation of pyrocatechol (B87986) (catechol). google.comgoogle.com This reaction is typically carried out by treating pyrocatechol with a methylating agent in the presence of a base. google.com Common methylating agents include dimethyl sulfate (B86663) and methyl halides like methyl chloride. google.comprepchem.com The base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, which then react with the methylating agent. prepchem.com The reaction can proceed stepwise, first forming guaiacol (B22219) (2-methoxyphenol) and then veratrole. google.com
| Methylating Agent | Base | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Dimethyl sulfate | Sodium hydroxide | Aqueous, heat | ~95% | prepchem.com |
| Methyl chloride | Sodium hydroxide | Water, Autoclave, 50-100°C, 0.3-0.5 MPa | High | google.com |
| Methyl chloride | Potassium hydroxide | Water, Autoclave, 60°C, 0.38 MPa | High | google.com |
In line with the principles of green chemistry, alternative and more sustainable methods for veratrole synthesis have been developed. These methods aim to replace toxic and hazardous reagents with more environmentally benign alternatives. One such approach utilizes dimethyl carbonate (DMC) as a green methylating agent. DMC is less toxic than dimethyl sulfate and produces non-toxic byproducts. Another sustainable approach involves using methyl chloride in an aqueous medium within a high-pressure autoclave, which simplifies the process and reduces organic solvent waste. google.com
Synthesis of Key Precursors: Veratrole (1,2-Dimethoxybenzene) and Related Derivatives
Synthesis via Cyclopropanation of 4-Substituted-1,2-dimethoxybenzene Precursors
An alternative strategy involves introducing the cyclopropane (B1198618) ring onto an existing 4-substituted-1,2-dimethoxybenzene skeleton. This is typically achieved through the cyclopropanation of an unsaturated side chain, such as an allyl group.
This pathway first requires the synthesis of a suitable unsaturated precursor, most notably 4-allyl-1,2-dimethoxybenzene, also known as methyl eugenol (B1671780). wikipedia.orgeuropa.eu Methyl eugenol can be readily prepared by the O-methylation of eugenol, a naturally abundant compound. This methylation can be achieved using traditional reagents or greener alternatives like dimethyl carbonate.
Once the 4-allylveratrole precursor is obtained, the allyl group's double bond can be converted into a cyclopropane ring. Several methods exist for the cyclopropanation of alkenes. youtube.com
The Simmons-Smith reaction is a classic and reliable method that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgresearchgate.net This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org A modified version, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which can enhance reactivity. wikipedia.orgnih.gov
Another common approach is the use of carbenes , which can be generated from various sources. For instance, treatment of chloroform (B151607) (CHCl₃) with a strong base like potassium tert-butoxide generates dichlorocarbene (B158193) (:CCl₂), which adds to the alkene to form a dichlorocyclopropane. researchgate.netrsc.org This can then be reduced to the cyclopropane. Diazo compounds, in the presence of metal catalysts like rhodium or copper, are also effective carbene precursors for cyclopropanation. rsc.org
| Method | Reagents | Reactive Species | Reference |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn-Cu couple | Iodomethylzinc iodide (ICH₂ZnI) | wikipedia.orgresearchgate.net |
| Furukawa Modification | CH₂I₂, Et₂Zn | (Iodomethyl)ethylzinc | wikipedia.orgnih.gov |
| Carbene from Haloform | CHCl₃, KOtBu | Dichlorocarbene (:CCl₂) | researchgate.netrsc.org |
| Catalytic (from Diazo) | N₂CHCO₂Et, Rh₂(OAc)₄ | Metal-carbene complex | rsc.org |
Cyclopropanation Reactions on Unsaturated 4-Substituted-1,2-dimethoxybenzene Derivatives (e.g., 4-Allyl-1,2-dimethoxybenzene)
Carbene Additions to Alkenyl-Dimethoxybenzene Substrates
One of the most direct methods for forming a cyclopropane ring is the addition of a carbene to an alkene. In the context of synthesizing this compound, this involves the cyclopropanation of a suitable alkenyl-dimethoxybenzene precursor, such as 4-vinyl-1,2-dimethoxybenzene. Carbenes, or their metal-bound equivalents (carbenoids), are highly reactive species that can add across a double bond in a concerted or stepwise fashion to yield a cyclopropane. researchgate.netnih.gov
A common approach is the Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane and a zinc-copper couple. Another powerful technique is the Corey-Chaykovsky reaction, which employs sulfonium (B1226848) ylides to deliver a methylene (B1212753) group to an electron-deficient alkene. nih.gov For electron-rich styrenes like 4-vinyl-1,2-dimethoxybenzene, transition-metal catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, is a prevalent strategy. nih.gov
The general scheme for this approach is as follows:
Starting Material: 4-vinyl-1,2-dimethoxybenzene (or a related styrene (B11656) derivative).
Reagent: A carbene precursor (e.g., diazomethane, diiodomethane) and a catalyst or promoter (e.g., copper powder, palladium acetate, light).
Transformation: The carbene adds across the vinyl group's double bond to form the cyclopropane ring directly on the dimethoxybenzene scaffold.
Diastereoselective and Enantioselective Cyclopropanation Approaches
Achieving stereocontrol during cyclopropanation is a significant goal, particularly for applications in medicinal chemistry. When the alkene substrate or the carbene itself is substituted, new stereocenters are formed, leading to the possibility of diastereomers and enantiomers.
Diastereoselective Cyclopropanation: The relative orientation of substituents on the newly formed cyclopropane ring can often be controlled. For instance, the cyclopropanation of dienes with sulfur ylides has been shown to proceed with high trans-diastereoselectivity. organic-chemistry.org In many metal-catalyzed reactions, the choice of ligand and metal center can influence the diastereomeric ratio of the products. sioc.ac.cnnih.gov
Enantioselective Cyclopropanation: The synthesis of a single enantiomer of a chiral cyclopropane requires the use of chiral catalysts, auxiliaries, or reagents. Engineered enzymes and transition metal complexes with chiral ligands are at the forefront of this field. For example, engineered myoglobin (B1173299) and cytochrome P450 variants have been used to catalyze the cyclopropanation of styrenes with high enantioselectivity. nih.gov Similarly, palladium catalysts with chiral phosphoramidite (B1245037) ligands have been successfully employed in asymmetric formal [3+2] cycloadditions of vinyl cyclopropanes. nih.govrsc.org
A study on the cyclopropanation of para-methoxy styrene, a close analogue of 4-vinyl-1,2-dimethoxybenzene, using mutated unspecific peroxygenases (UPOs) highlights the potential of biocatalysis. The wild-type enzyme showed low conversion, but specific mutants demonstrated significantly improved yields and moderate enantiomeric excess (ee). researchgate.net
| Catalyst (artUPO Mutant) | Substrate | Product Yield (%) | Isomer Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Wild Type | p-methoxy styrene | <1 | - | - |
| E164A | p-methoxy styrene | 7 | 1:1.3 | 50 (trans), 60 (cis) |
| E164A/I62F | p-methoxy styrene | 55 | - | - |
| E164A/I160F | p-methoxy styrene | 58 | - | - |
Table 1: Research findings on the biocatalytic cyclopropanation of p-methoxy styrene using various artistic unspecific peroxygenase (artUPO) mutants. Data sourced from ResearchGate. researchgate.net
Functional Group Transformations to Establish the Cyclopropoxy Moiety
An alternative to forming the cyclopropane ring in situ is to attach a pre-existing cyclopropyl group to the dimethoxybenzene core via a functional group transformation. The most common and widely applicable method for this is the Williamson ether synthesis. wikipedia.orgkhanacademy.org
This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a similar substrate with a good leaving group. masterorganicchemistry.com To synthesize this compound, the process would involve:
Deprotonation: A phenol, in this case, 4-hydroxy-1,2-dimethoxybenzene (the conjugate acid of the required phenoxide), is treated with a strong base (e.g., sodium hydride, potassium carbonate) to generate the nucleophilic phenoxide. vaia.com
Nucleophilic Substitution: The resulting phenoxide is reacted with a cyclopropyl electrophile, such as cyclopropyl bromide, cyclopropyl iodide, or a cyclopropyl tosylate. The phenoxide displaces the leaving group (Br⁻, I⁻, or OTs⁻) to form the C(aryl)-O-C(cyclopropyl) ether bond. libretexts.org
The reaction is generally efficient for primary alkyl halides, and while cyclopropyl halides are somewhat less reactive, the method remains a staple for preparing cyclopropyl aryl ethers. masterorganicchemistry.com
| Phenolic Substrate | Cyclopropyl Electrophile | Base | Solvent | Product |
| 4-hydroxy-1,2-dimethoxybenzene | Cyclopropyl Bromide | K₂CO₃ | DMF | This compound |
| Phenol | Cyclopropyl Tosylate | NaH | THF | Cyclopropoxybenzene |
| 4-Nitrophenol | Cyclopropyl Iodide | Cs₂CO₃ | Acetonitrile | 1-Cyclopropoxy-4-nitrobenzene |
Table 2: Representative examples of the Williamson ether synthesis for the formation of cyclopropyl aryl ethers.
Multicomponent and Cascade Reactions for Analogues and Scaffold Construction
More advanced synthetic strategies aim to construct complex molecular scaffolds in a single operation through multicomponent reactions (MCRs) or cascade (tandem) reactions. These methods are highly efficient, reducing waste and saving time by avoiding the isolation of intermediates. beilstein-journals.orgmdpi.comnih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in one pot to form a product that incorporates substantial portions of each reactant. nih.gov While a direct MCR to this compound is not prominently described, MCRs are powerful tools for generating libraries of analogues for drug discovery. beilstein-journals.orgresearchgate.net For example, an isocyanide-based MCR could potentially be designed to incorporate a cyclopropyl group and a dimethoxyphenyl moiety into a larger, more complex structure. mdpi.com
Cascade Reactions: A cascade reaction involves a sequence of two or more intramolecular or intermolecular transformations where a subsequent reaction is triggered by the functionality formed in the previous step. nih.gov A visible-light-promoted photocatalytic cascade has been developed for the divergent synthesis of spirocyclopropanes and 1,1-substituted cyclopropanes from the same starting materials, showcasing a sophisticated approach to cyclopropane construction. acs.org Another example involves Fe(III)-mediated radical cascade reactions of cyclopropyl silyl (B83357) ethers, which lead to complex tricyclic ether systems. nih.gov Such strategies could be adapted to build complex analogues based on the this compound scaffold.
Catalytic Approaches and Methodological Advancements in Cyclopropyl Aryl Ether Synthesis
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. The synthesis of cyclopropyl aryl ethers has benefited significantly from these advancements.
Hydrogen-Borrowing Catalysis: This sustainable method can be used to form α-cyclopropyl ketones, which are versatile synthetic intermediates. acs.org The strategy involves the metal-catalyzed oxidation of an alcohol to an aldehyde or ketone in situ, which then reacts with another component before the catalyst returns the hydrogen to complete the transformation. This approach has been used for the α-alkylation of ketones and could be adapted for cyclopropanation, offering a green alternative to traditional methods that use stoichiometric reagents. acs.org
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While typically used for C-C, C-N, and C-O bond formation with sp²-hybridized carbons, methods for coupling with sp³-hybridized centers are emerging. Palladium-catalyzed formal [3+2]-cycloadditions of vinylcyclopropanes represent a sophisticated method for constructing highly substituted cyclopentane (B165970) rings, demonstrating the utility of catalytic activation of cyclopropane-containing substrates. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This has enabled the development of novel cascade reactions for constructing cyclopropane scaffolds. acs.org For instance, a radical addition/polar cyclization cascade can be initiated by a photocatalyst to build complex cyclopropyl structures that would be difficult to access through traditional thermal methods.
Chemical Transformations and Mechanistic Investigations of 4 Cyclopropoxy 1,2 Dimethoxybenzene and Analogues
Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core
The dimethoxybenzene moiety is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) groups. These groups are ortho, para-directors, which influences the regioselectivity of incoming electrophiles. umkc.edu
Regioselective Halogenation Studies of Dimethoxybenzene Derivatives (e.g., Bromination)
The halogenation of dimethoxybenzene derivatives is a classic example of electrophilic aromatic substitution where regioselectivity is a key consideration. wku.edu The positions of the methoxy groups on the benzene (B151609) ring significantly direct the incoming halogen.
For instance, the bromination of 1,2-dimethoxybenzene (B1683551) (veratrole) can lead to different products depending on the reaction conditions. The use of potassium bromate (B103136) and hydrobromic acid in acetic acid can yield 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de The reaction proceeds through the in situ generation of bromine, which then acts as the electrophile. The initial bromination likely occurs at the 4-position, para to one methoxy group and ortho to the other. The second bromination then occurs at the 5-position, directed by both methoxy groups.
In studies on other dimethoxybenzene isomers, such as 1,4-dimethoxy-2,3-dimethylbenzene, bromination with N-bromosuccinimide (NBS) has been shown to produce a variety of products, including mono- and di-brominated compounds. st-andrews.ac.ukresearchgate.net The solvent can also play a crucial role in directing the outcome of these reactions. st-andrews.ac.uk The regioselectivity in the halogenation of activated aromatic systems is often a challenge, with many procedures yielding mixtures of ortho and para isomers. wku.edu However, specific reagents and conditions can be employed to achieve high regioselectivity. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the highly regioselective bromination of certain heterocyclic systems. nih.gov
Table 1: Regioselective Bromination of Dimethoxybenzene Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Reference(s) |
| 1,2-Dimethoxybenzene | KBrO₃, HBr, Acetic Acid | 4,5-Dibromo-1,2-dimethoxybenzene | oc-praktikum.de |
| 1,3-Dimethoxybenzene | Not Specified | 4-Bromo-1,3-dimethoxybenzene | wku.edu |
| 1,4-Dimethoxy-2,3-dimethylbenzene | NBS, various solvents | Mixture including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene | st-andrews.ac.ukresearchgate.net |
Alkylation and Acylation Reactions (e.g., Friedel-Crafts-Type Reactions)
Friedel-Crafts reactions are fundamental for attaching alkyl and acyl groups to aromatic rings. nih.gov The dimethoxybenzene core, being electron-rich, readily undergoes these electrophilic aromatic substitution reactions. umkc.edu
Alkylation:
The Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol in the presence of a strong acid like sulfuric acid typically results in the formation of 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.educcsf.edumercer.edu The reaction proceeds through the formation of a t-butyl carbocation, which then acts as the electrophile. ccsf.eduyoutube.com Due to the activating nature of the methoxy groups, the product is more reactive than the starting material, often leading to polysubstitution. ccsf.edu However, in this case, the steric hindrance from the two t-butyl groups prevents further alkylation. mnstate.edu
The general mechanism involves three main steps:
Generation of the electrophile: The alcohol is protonated by the strong acid, followed by the loss of water to form a carbocation. umkc.educcsf.edu
Nucleophilic attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. umkc.eduyoutube.com
Rearomatization: A proton is removed from the arenium ion, restoring the aromaticity of the ring. umkc.eduyoutube.com
Acylation:
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov This reaction is generally more controlled than alkylation as the resulting ketone is less reactive than the starting aromatic compound, thus preventing over-acylation. The acylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxyacetophenone has been studied using various solid acid catalysts. researchgate.net Similarly, the benzoylation of 1,2-dimethoxybenzene (veratrole) is an industrially significant reaction. researchgate.net
Table 2: Friedel-Crafts Reactions on Dimethoxybenzene Derivatives
| Reaction Type | Starting Material | Reagents and Conditions | Major Product | Reference(s) |
| Alkylation | 1,4-Dimethoxybenzene | t-Butyl alcohol, H₂SO₄, Acetic Acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | mnstate.educcsf.edumercer.edu |
| Acylation | 1,4-Dimethoxybenzene | Acetic Anhydride, Solid Acid Catalyst | 2,5-Dimethoxyacetophenone | researchgate.net |
| Acylation | 1,2-Dimethoxybenzene | Benzoic Anhydride, Solid Acid Catalyst | 3,4-Dimethoxybenzophenone | researchgate.net |
Reactions and Reactivity Profiles Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring, with its inherent strain and unique bonding characteristics, exhibits distinct reactivity, particularly in ring-opening reactions and molecular rearrangements.
Ring-Opening Reactions of the Cyclopropane System
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under various conditions, leading to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radical species.
Acid-catalyzed ring-opening is a common reaction for cyclopropanes. stackexchange.com For instance, the reaction of aryl cyclopropanes with a Brønsted acid like triflic acid in a solvent such as hexafluoroisopropanol (HFIP) can lead to ring-opening followed by hydroarylation. nih.gov The mechanism can vary depending on the substituents on the cyclopropane ring. Electron-rich arylcyclopropanes tend to react via an S_N1-type mechanism, where the ring opens to form a carbocation that is then attacked by a nucleophile. nih.govresearchgate.net In contrast, cyclopropyl (B3062369) ketones can react through a homo-conjugate addition pathway. nih.gov
Ring-opening can also be achieved under metal-free conditions. For example, donor-acceptor cyclopropanes can react with certain nucleophiles via a 1,3-zwitterionic intermediate. researchgate.net The presence of both an electron-donating and an electron-accepting group polarizes the cyclopropane ring, facilitating its opening. researchgate.net
Radical-mediated ring-opening reactions are also known. beilstein-journals.org For instance, the reaction of methylenecyclopropanes with a phenylselenyl radical can lead to a ring-opened radical intermediate that can undergo further transformations. beilstein-journals.org
Molecular Rearrangements of Cyclopropyl-Containing Structures
Cyclopropyl-containing structures can undergo various molecular rearrangements, often driven by the release of ring strain. These rearrangements can be initiated thermally, photochemically, or through the formation of cationic intermediates.
For example, cyclopropyl epoxides, which can be generated from the reaction of α,β-unsaturated ketones with sulfur ylides, can undergo molecular rearrangements to form fused ring systems. rsc.org Similarly, the rearrangement of cyclopropyl carbenes, generated from the decomposition of tosylhydrazones, can lead to the formation of cyclobutenes. researchgate.net
The cyclopropylcarbinyl cation is a key non-classical carbocationic intermediate that undergoes facile rearrangements. rsc.orggoogle.com These cations can be generated from the dehydration of cyclopropylcarbinols or the solvolysis of cyclopropylcarbinyl derivatives. nih.govresearchgate.net
The cyclopropylcarbinyl cation exists in equilibrium with the homoallyl and cyclobutyl cations. rsc.org This delocalized nature allows for a variety of reaction pathways, including nucleophilic attack at different positions and skeletal rearrangements. researchgate.netresearchgate.net The outcome of these reactions can be highly sensitive to the structure of the substrate and the reaction conditions. researchgate.net
Nature utilizes cyclopropylcarbinyl cation rearrangements in the biosynthesis of various terpenes. nih.gov In synthetic chemistry, these rearrangements have been harnessed to construct complex molecular skeletons with high stereocontrol. nih.govresearchgate.net For example, asymmetric rearrangements of cyclopropylcarbinyl cations have been achieved using chiral catalysts, leading to the formation of enantioenriched products. nih.gov
Thermally and Catalytically Induced Rearrangement Pathways
The cyclopropoxy group, particularly when attached to an aromatic ring, can be susceptible to rearrangement under thermal and catalytic conditions, primarily involving the cleavage of the strained cyclopropane ring or the ether linkage.
Thermally Induced Rearrangements:
In the absence of catalysts, thermal rearrangement of 4-Cyclopropoxy-1,2-dimethoxybenzene would likely require high temperatures. The most plausible, though likely minor, pathway would be a wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to the Claisen rearrangement of allyl aryl ethers. However, the saturated nature of the cyclopropyl group makes a concerted pericyclic reaction less favorable than for its unsaturated allyl analogue. More likely, high temperatures would lead to homolytic cleavage of the C-O ether bond or the C-C bonds within the cyclopropane ring, resulting in a complex mixture of decomposition products rather than a clean rearrangement.
Catalytically Induced Rearrangements:
Acid catalysis is expected to be the most significant driver of rearrangement for this compound. The reaction would likely proceed via protonation of the ether oxygen, followed by cleavage of the cyclopropyl C-O bond.
Mechanism of Acid-Catalyzed Cleavage:
The acid-catalyzed cleavage of aryl ethers is a well-established reaction. psu.edulibretexts.orgmasterorganicchemistry.com In the case of this compound, the mechanism would involve the following steps:
Protonation of the Ether Oxygen: The ether oxygen is protonated by a strong acid (e.g., HBr, HI), forming a good leaving group.
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., a halide ion from the acid) can then attack one of the carbons of the cyclopropane ring. Due to the high ring strain of the cyclopropyl group, this can lead to the opening of the three-membered ring. wikipedia.orgacs.org Alternatively, the protonated ether can undergo cleavage to form a phenol (B47542) and a cyclopropyl cation, which is highly unstable and would rapidly rearrange or react with a nucleophile.
Given the electron-donating nature of the dimethoxybenzene ring, cleavage of the aryl-O bond is less likely than cleavage of the cyclopropyl-O bond. The expected major products from acid-catalyzed cleavage would be 4-hydroxy-1,2-dimethoxybenzene (4-hydroxyveratrole) and a halogenated propane (B168953) derivative. The exact nature of the C3 side chain would depend on the reaction conditions and the specific acid used.
| Catalyst | Predicted Products | Reaction Type |
| HBr | 4-Hydroxy-1,2-dimethoxybenzene, 1,3-Dibromopropane | Acid-catalyzed ether cleavage and ring opening |
| HI | 4-Hydroxy-1,2-dimethoxybenzene, 1,3-Diiodopropane | Acid-catalyzed ether cleavage and ring opening |
It is important to note that without experimental data, these pathways remain predictive. The presence of the two methoxy groups on the benzene ring could also influence the reaction by providing alternative sites for protonation, although the ether oxygen of the cyclopropoxy group is generally more basic.
Derivatization Strategies and Functional Group Transformations on this compound
The derivatization of this compound can be approached by targeting either the aromatic ring or the cyclopropoxy moiety. The electron-rich nature of the dimethoxybenzene ring makes it highly susceptible to electrophilic aromatic substitution.
Electrophilic Aromatic Substitution:
The two methoxy groups and the cyclopropoxy group are all ortho-, para-directing and activating substituents. In 1,2-dimethoxybenzene (veratrole) itself, electrophilic substitution typically occurs at the positions para to the methoxy groups (positions 4 and 5). scirp.org In this compound, the C4 position is blocked. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the cyclopropoxy group and ortho to the methoxy groups.
Considering the directing effects of all three substituents, the most probable sites for electrophilic substitution are C5 and C6. The C5 position is ortho to the C4-cyclopropoxy group and meta to the C1 and C2 methoxy groups, while the C6 position is ortho to the C1-methoxy group and meta to the C2-methoxy and C4-cyclopropoxy groups. Computational studies on similar systems suggest that the position para to the strongest activating group is generally favored. scirp.org In this case, the cumulative activating effect of the three substituents would strongly favor substitution at the remaining vacant positions on the ring.
Plausible Derivatization Reactions:
| Reaction | Reagent | Predicted Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-cyclopropoxy-1,2-dimethoxybenzene and/or 6-Nitro-4-cyclopropoxy-1,2-dimethoxybenzene |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-4-cyclopropoxy-1,2-dimethoxybenzene and/or 6-Bromo-4-cyclopropoxy-1,2-dimethoxybenzene |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-4-cyclopropoxy-1,2-dimethoxybenzene and/or 6-Acetyl-4-cyclopropoxy-1,2-dimethoxybenzene |
| Friedel-Crafts Alkylation | CH₃Cl/AlCl₃ | 5-Methyl-4-cyclopropoxy-1,2-dimethoxybenzene and/or 6-Methyl-4-cyclopropoxy-1,2-dimethoxybenzene |
Functional Group Transformations of the Cyclopropoxy Group:
The cyclopropyl group itself is generally stable but can undergo reactions under specific conditions, particularly those involving radical mechanisms or transition metal catalysis. acs.org For instance, reactions that proceed via a radical pathway could potentially lead to the functionalization of the cyclopropyl ring. However, without specific literature precedents for this molecule, these transformations are purely speculative.
Another potential transformation is the cleavage of the cyclopropoxy ether under more forceful conditions than those for simple rearrangement, for example, using strong Lewis acids like boron tribromide (BBr₃), which is a common reagent for cleaving aryl methyl ethers and could potentially cleave the cyclopropoxy ether as well.
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of 4-cyclopropoxy-1,2-dimethoxybenzene provides distinct signals for its different types of protons. The aromatic protons, influenced by the electron-donating methoxy (B1213986) and cyclopropoxy groups, typically appear in the aromatic region of the spectrum. The two methoxy groups (-OCH₃) are expected to show a sharp singlet, integrating to six protons, due to their chemical equivalence. The position of this singlet is influenced by the electronic environment of the benzene (B151609) ring. wisc.edupdx.edu
The cyclopropyl (B3062369) group presents a more complex pattern. The methine proton (-CH-) of the cyclopropyl group will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (-CH₂-) of the cyclopropyl ring are diastereotopic and will therefore exhibit distinct chemical shifts and complex splitting patterns, appearing as multiplets. The upfield chemical shifts of the cyclopropyl protons are a characteristic feature, resulting from the unique shielding effects of the three-membered ring. dtic.mil
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 7.2 | Multiplet |
| Methoxy Protons | ~3.8 | Singlet |
| Cyclopropyl Methine Proton | 3.5 - 4.0 | Multiplet |
| Cyclopropyl Methylene Protons | 0.6 - 1.0 | Multiplets |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. compoundchem.com For this compound, distinct signals are expected for the aromatic carbons, the methoxy carbons, and the cyclopropyl carbons.
The two methoxy groups will give rise to a single signal due to their equivalence. The aromatic carbons will show four distinct signals: two for the carbons bearing the methoxy and cyclopropoxy groups (quaternary carbons) and two for the carbons bearing protons. The chemical shifts of these aromatic carbons are influenced by the substituent effects of the oxygen-containing groups. oregonstate.edu The cyclopropyl group will exhibit two signals: one for the methine carbon and one for the two equivalent methylene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons (C-O) | 145 - 155 |
| Aromatic Carbons (C-H) | 110 - 125 |
| Methoxy Carbons | ~56 |
| Cyclopropyl Methine Carbon | 70 - 80 |
| Cyclopropyl Methylene Carbons | 10 - 20 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the aromatic protons that are adjacent to each other, and within the cyclopropyl ring, it would show correlations between the methine proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the aromatic proton signals would correlate with their attached aromatic carbon signals.
These 2D NMR experiments, when used in combination, provide a complete and detailed picture of the molecular structure of this compound, confirming the arrangement of the aromatic ring, methoxy groups, and the cyclopropoxy substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound would display several key absorption bands that confirm its structure.
C-O Stretching: Strong absorption bands are expected in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the aryl ether and alkyl ether linkages of the methoxy and cyclopropoxy groups.
Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy and cyclopropyl groups will appear in the region of 3000-2850 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic C-H and C-C ring vibrations, with some C-H stretching appearing at slightly higher wavenumbers than typical alkanes and ring "breathing" modes at lower frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (Methoxy, Cyclopropyl) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (Aryl and Alkyl Ether) | Stretching | 1250 - 1000 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern upon ionization.
For this compound (C₁₁H₁₄O₃), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:
Loss of a methyl group (-CH₃): A peak at M-15 would indicate the loss of a methyl radical from one of the methoxy groups.
Loss of a methoxy group (-OCH₃): A peak at M-31 would correspond to the loss of a methoxy radical.
Loss of the cyclopropyl group (-C₃H₅): A peak at M-41 would suggest the cleavage of the cyclopropoxy group.
Cleavage of the ether bond: Fragmentation can also occur at the ether linkages, leading to various charged fragments derived from the aromatic ring and the substituent groups.
Analysis of these fragmentation patterns helps to confirm the presence and connectivity of the methoxy and cyclopropoxy groups to the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring in this compound acts as a chromophore, absorbing UV light. scielo.org.za
The presence of the electron-donating methoxy and cyclopropoxy groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system through the interaction of the lone pairs of electrons on the oxygen atoms with the π-system of the aromatic ring.
The UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands in the UV region, which can be attributed to π → π* transitions within the aromatic ring. The exact position and intensity of these bands are sensitive to the solvent used for the analysis. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. wikipedia.orgnumberanalytics.com Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can be used to determine the absolute configuration of stereocenters. nih.gov
As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates for this specific compound, are not available.
However, by examining crystallographic studies of related dimethoxybenzene derivatives, the potential insights that could be gained from such an analysis of this compound can be understood. nih.gov Crystallographic analyses of dimethoxybenzene compounds consistently reveal a planar or near-planar phenyl ring. nih.gov The solid-state conformation is significantly influenced by the steric and electronic effects of the substituent groups, which dictate their orientation relative to the benzene ring and to each other. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, also play a crucial role in stabilizing the crystal packing. nih.gov
Illustrative Crystallographic Data Table
The following table is a hypothetical representation of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on this compound. The values are for illustrative purposes only and are not based on experimental data.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₁H₁₄O₃ |
| Formula Weight | 194.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.245 |
Detailed Research Findings from Related Structures
Studies on various dimethoxybenzene derivatives have shown that the orientation of the methoxy groups is a key structural feature. nih.gov For instance, in some crystal structures, the methoxy groups can adopt a conformation where the methyl groups are on opposite sides (anti) or the same side (syn) relative to the benzene ring. The specific conformation is often a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.
For this compound, an X-ray crystallographic study would elucidate the torsion angles between the methoxy groups and the benzene ring, as well as the torsion angle defining the orientation of the cyclopropoxy group. This would provide a detailed picture of the molecule's preferred solid-state conformation, which is invaluable for computational modeling and structure-activity relationship studies.
Theoretical and Computational Investigations of 4 Cyclopropoxy 1,2 Dimethoxybenzene
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and spectroscopic properties. For dimethoxybenzene derivatives, DFT calculations have been successfully employed to analyze electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gaps, and molecular electrostatic potentials (MEPs). nih.gov Studies comparing different DFT functionals, such as PBE, PBE0, and B3LYP, have found that hybrid functionals like B3LYP often provide the lowest total energy, indicating a more accurate description of the system, though at a higher computational cost. nih.gov
Conformational Analysis and Energetics
The conformational landscape of 4-Cyclopropoxy-1,2-dimethoxybenzene is dictated by the orientation of the three substituent groups on the benzene (B151609) ring. The two adjacent methoxy (B1213986) groups are known to interact strongly, influencing their rotational barriers and preferred geometries. nih.gov Theoretical studies on 1,2-dimethoxybenzene (B1683551) suggest that while coplanar conformations are possible, influenced by mesomeric effects, multiple geometries, including out-of-plane configurations, are likely accessible at room temperature. The presence of the cyclopropoxy group at the para position introduces further steric and electronic considerations.
A conformational analysis would involve rotating the C-O bonds of the methoxy and cyclopropoxy groups to locate all energy minima. The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformer would balance the steric hindrance between the adjacent methoxy groups and the cyclopropoxy group while maximizing favorable electronic interactions with the benzene ring.
Table 1: Predicted Stable Conformers and Relative Energies for this compound
This table presents hypothetical data based on typical energy differences found in related substituted anisoles and dimethoxybenzenes. Actual values would require specific DFT calculations.
| Conformer | Orientation of Methoxy Groups (C1-O & C2-O) | Orientation of Cyclopropoxy Group (C4-O) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| A | anti-planar, syn-planar | Perpendicular to ring | 0.00 | ~ 70% |
| B | syn-planar, syn-planar | Perpendicular to ring | 0.5 - 1.0 | ~ 20% |
| C | anti-planar, syn-planar | Coplanar with ring | 1.5 - 2.5 | ~ 5% |
| D | Other gauche/non-planar | Various | > 3.0 | < 5% |
Reaction Mechanism Elucidation and Transition State Characterization
DFT is a critical tool for mapping out reaction pathways, identifying intermediates, and calculating the activation energies of transition states. For this compound, a key reaction type would be electrophilic aromatic substitution, a common reaction for electron-rich benzene rings. The two methoxy groups and the cyclopropoxy group are all electron-donating, activating the ring towards substitution, primarily at the C5 position due to ortho/para direction.
Computational modeling of a reaction, such as nitration or Friedel-Crafts alkylation, would proceed in steps:
Formation of the electrophile is modeled.
The attack of the electron-rich benzene ring on the electrophile is simulated to form a resonance-stabilized carbocation intermediate (the sigma complex).
The energy barrier (transition state) for the formation and deprotonation of this intermediate is calculated.
These calculations can predict reaction rates and regioselectivity, confirming that substitution at C5 is kinetically and thermodynamically favored over other positions.
Table 2: Hypothetical DFT Data for Electrophilic Nitration at the C5 Position
| Reaction Step | System Modeled | Calculated Property | Hypothetical Value | Significance |
| 1 | Benzene Ring + NO₂⁺ | Formation of Sigma Complex | ΔH = -15 kcal/mol | Thermodynamically favorable intermediate formation. |
| 2 | Sigma Complex | Transition State Energy (TS1) | Ea = 5-10 kcal/mol | Low activation energy indicates a fast reaction rate. |
| 3 | Deprotonation | Formation of Product | ΔH = -25 kcal/mol | Overall reaction is highly exothermic and spontaneous. |
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations, such as molecular dynamics (MD), can predict how molecules of this compound interact with each other in a condensed phase (liquid or solid). These interactions are governed by non-covalent forces. The primary intermolecular forces at play would be:
Van der Waals forces: Arising from temporary fluctuations in electron density, these are present in all molecules and would be significant for the nonpolar hydrocarbon portions (benzene ring, cyclopropyl (B3062369) group, methyl groups).
Hirshfeld surface analysis, a computational technique often paired with DFT, could be used to visualize and quantify these intermolecular contacts, highlighting which atomic interactions are most prevalent in a crystal lattice. nih.gov
Structure-Property Relationship Studies Utilizing Computational Descriptors
Computational chemistry allows for the calculation of various molecular descriptors that correlate with a substance's physical and chemical properties. These descriptors for this compound can be used to predict its behavior without the need for laboratory experiments.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial descriptor of chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. The electron-donating nature of the three alkoxy groups would be expected to raise the HOMO energy and result in a relatively small energy gap, indicating high reactivity towards electrophiles.
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It reveals the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential (red) localized around the oxygen atoms and across the π-system of the aromatic ring, confirming these as the sites for electrophilic attack.
LogP (Partition Coefficient): This descriptor predicts the solubility of a compound in a biphasic system of octanol (B41247) and water. It is a key indicator of a molecule's hydrophobicity. The presence of the hydrocarbon cyclopropyl group alongside the methoxy groups would likely result in a positive LogP value, indicating poor water solubility.
Table 3: Predicted Computational Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Implication |
| HOMO Energy | High (e.g., -5.5 to -6.0 eV) | Strong electron-donating character. |
| LUMO Energy | Low (e.g., -0.5 to -1.0 eV) | Good electron-accepting ability in certain reactions. |
| HOMO-LUMO Gap | Small (e.g., 4.5 to 5.5 eV) | High chemical reactivity, thermodynamic stability. nih.gov |
| Molecular Electrostatic Potential | Negative potential on oxygen atoms and π-ring system. | Sites for electrophilic attack and hydrogen bond acceptance. nih.gov |
| Dipole Moment | 1.5 - 2.5 Debye (conformer dependent) | Moderate polarity, influencing solubility and intermolecular forces. |
| LogP | ~3.0 - 3.5 | Lipophilic/hydrophobic character. |
Synthesis and Characterization of Advanced Derivatives and Analogues
Design Principles for Novel Cyclopropoxy-Dimethoxybenzene Scaffolds
The design of novel scaffolds based on the 4-cyclopropoxy-1,2-dimethoxybenzene core is guided by several key principles aimed at optimizing molecular properties for specific applications. These principles often revolve around modulating physicochemical properties such as lipophilicity, aqueous solubility, and hydrogen bonding capacity, which are critical for biological activity and material performance. unife.it
Another key design principle is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity or pharmacokinetic profiles. For instance, the methoxy (B1213986) groups could be replaced with other alkoxy groups or bioisosteric equivalents to fine-tune the molecule's properties.
Computational methods, including Density Functional Theory (DFT) calculations, play a crucial role in the rational design of new scaffolds. nih.gov These methods allow for the prediction of molecular geometries, electronic properties such as HOMO and LUMO energy levels, and molecular electrostatic potentials (MEPs). nih.gov This information helps in understanding the reactivity and potential interaction sites of the designed molecules, thereby guiding synthetic efforts towards compounds with a higher probability of desired activity.
The following table summarizes key design considerations for novel cyclopropoxy-dimethoxybenzene scaffolds:
| Design Principle | Objective | Examples of Modifications |
| Modulation of Physicochemical Properties | Enhance solubility, permeability, and metabolic stability. | Introduction of polar groups (e.g., -OH, -NH2), variation of alkyl chain length in alkoxy groups. |
| Bioisosteric Replacement | Improve potency, selectivity, or reduce toxicity. | Replacement of methoxy groups with ethoxy, isopropoxy, or trifluoromethoxy groups. |
| Strategic Functionalization | Introduce specific interaction points for biological targets. | Addition of halogens, nitro groups, or alkyl chains at various positions on the benzene (B151609) ring. |
| Conformational Restriction | Lock the molecule into a specific bioactive conformation. | Incorporation of the scaffold into rigid polycyclic systems. |
Stereoselective and Enantioselective Synthesis of Chiral Analogues
The introduction of chirality into analogues of this compound opens up possibilities for creating molecules with highly specific three-dimensional structures, which is often a prerequisite for potent and selective biological activity. Stereoselective and enantioselective synthesis methods are therefore of paramount importance.
One established approach to synthesizing chiral building blocks is through the use of chiral auxiliaries. For example, chiral oxazolidinones can be acylated and subsequently alkylated with high diastereoselectivity to introduce a chiral center. nih.gov The chiral auxiliary can then be cleaved to yield the desired enantioenriched product. nih.gov
Asymmetric catalysis offers a more efficient route to chiral molecules. This can involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a reaction. Asymmetric transfer hydrogenation of prochiral ketones is one such method that has been successfully employed for the synthesis of chiral alcohols. nih.gov
Furthermore, biocatalysis, utilizing enzymes like cytochrome P450 monooxygenases, provides a powerful tool for stereoselective oxidations. nih.gov Directed evolution of these enzymes can be used to enhance their stereoselectivity and even reverse their stereochemical preference, offering a highly versatile method for producing specific enantiomers. nih.gov
The following table outlines some of the key strategies for the stereoselective synthesis of chiral analogues:
| Synthetic Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | High diastereoselectivity, well-established methods. nih.gov |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. | High enantiomeric excesses, atom-economical. nih.gov |
| Biocatalysis | Enzymes are used as catalysts to perform stereoselective transformations. | High stereoselectivity, mild reaction conditions. nih.gov |
| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers. | Applicable to a wide range of compounds, but one enantiomer is often discarded. nih.gov |
Strategies for Incorporating the this compound Motif into Larger Molecular Architectures
The this compound unit can serve as a key building block for the construction of more complex molecules with diverse functionalities. Several synthetic strategies are employed to incorporate this motif into larger molecular architectures.
Cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. nih.gov This reaction allows for the coupling of an organoboron compound with a halide, providing a versatile method for connecting the this compound core to other aromatic or aliphatic fragments. nih.gov For instance, a bromo- or iodo-substituted this compound can be coupled with a variety of boronic acids to generate a wide range of derivatives.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for linking molecular fragments. nih.gov By functionalizing the this compound scaffold with either an azide (B81097) or an alkyne group, it can be readily conjugated to other molecules containing the complementary functional group.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, provide a rapid and efficient way to build molecular complexity. The Biginelli reaction, for example, can be used to synthesize dihydropyrimidinones, incorporating the this compound moiety as one of the components. mdpi.com
Recent research has also explored Ti-catalyzed cyclomagnesiation reactions to create novel diene structures containing the 3,4-dimethoxyphenyl fragment, which is structurally related to the this compound core. sciforum.net
Polymer-Supported and Flow Chemistry Approaches for Parallel Synthesis of Derivatives
To accelerate the discovery of new derivatives with improved properties, high-throughput synthesis methodologies such as polymer-supported synthesis and flow chemistry are increasingly being adopted.
Polymer-supported synthesis involves attaching the this compound scaffold to a solid support, such as a macroporous polymer resin. nih.govgoogle.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a filtration and washing step. nih.gov This approach is particularly well-suited for the parallel synthesis of libraries of related compounds. researchgate.net The use of low-swelling, highly cross-linked macroporous polymers can be advantageous, offering higher loading capacities and compatibility with a broader range of solvents. google.com
Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening of reaction conditions. The synthesis of derivatives of this compound can be adapted to flow systems, enabling rapid optimization and production.
The combination of polymer-supported reagents and catalysts with flow chemistry presents a powerful platform for the efficient and automated synthesis of diverse libraries of this compound derivatives, significantly accelerating the drug discovery and materials development process.
Conclusion and Future Research Directions
Synthesis and Reaction Chemistry of 4-Cyclopropoxy-1,2-dimethoxybenzene: Current Status and Key Findings
The synthesis of this compound, while not explicitly detailed in dedicated literature, can be achieved through established methodologies for aryl ether formation. The logical precursor for this compound is 3,4-dimethoxyphenol (B20763). Two primary synthetic strategies are most plausible: the classical Williamson ether synthesis and modern copper-catalyzed cross-coupling reactions.
The Williamson ether synthesis represents a fundamental approach, involving the deprotonation of 3,4-dimethoxyphenol with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile is then reacted with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, in an SN2 reaction to yield the target ether. masterorganicchemistry.comlibretexts.org This method is robust but can be limited by the potential for elimination side reactions and the sometimes-harsh conditions required. chem-station.com
A more contemporary and often milder alternative is the copper-catalyzed O-cyclopropylation of 3,4-dimethoxyphenol. This method typically employs a copper catalyst, a suitable ligand, and a cyclopropylating agent like cyclopropylboronic acid or its corresponding potassium trifluoroborate salt. nih.gov Such cross-coupling reactions often exhibit broad functional group tolerance and can proceed under milder conditions than the Williamson synthesis. nih.govorganic-chemistry.org A recently developed protocol for O-cyclopropylation of various phenols using potassium cyclopropyl trifluoroborate has shown high efficiency and generality. nih.gov
Another potential, albeit more complex, route involves a two-step sequence: the alkenylation of the precursor phenol (B47542) followed by a cyclopropanation reaction. acs.orgacs.org
The reaction chemistry of this compound is predicted to be dominated by its electron-rich aromatic ring. The combined electron-donating effects of the two methoxy (B1213986) groups and the cyclopropoxy group strongly activate the benzene (B151609) ring toward electrophilic aromatic substitution. The primary sites for substitution would be the two remaining vacant positions on the ring (C-5 and C-6), ortho to the existing oxygen substituents.
Table 1: Plausible Synthetic Routes to this compound
| Synthetic Method | Key Reagents | General Conditions | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Williamson Ether Synthesis | 3,4-Dimethoxyphenol, Base (e.g., NaH), Cyclopropyl Halide (e.g., Cyclopropyl bromide) | SN2 conditions, often in polar aprotic solvent (e.g., DMF, DMSO). libretexts.orgchem-station.com | Well-established, uses readily available reagents. | Requires strong base, potential for competing elimination reactions, may require elevated temperatures. chem-station.com |
| Copper-Catalyzed O-Cyclopropylation | 3,4-Dimethoxyphenol, Cyclopropylboronic Acid or K(cyclopropyl)BF3, Copper Catalyst (e.g., Cu(OAc)2), Ligand | Cross-coupling conditions, often requires an oxidant and specific ligands. nih.gov | Generally milder conditions, high functional group tolerance, often high yields. nih.gov | Requires specialized boronic acid reagents and catalyst systems; optimization may be necessary. |
| Alkenylation-Cyclopropanation | 1) 3,4-Dimethoxyphenol, Alkenylating Agent (e.g., potassium 1-methylvinyl trifluoroborate) 2) Cyclopropanating Agent (e.g., Et2Zn, CH2I2) | Two-step sequence involving copper-promoted alkenylation followed by Simmons-Smith or related cyclopropanation. acs.org | Access to substituted cyclopropyl rings. acs.org | Multi-step process, potentially lower overall yield. |
Identification of Remaining Research Gaps and Challenges in Synthetic Methodology
The primary research gap concerning this compound is the lack of dedicated studies on its synthesis and reactivity. This absence from the scientific literature presents several challenges and opportunities for investigation.
Optimized Synthesis: There is no reported, optimized protocol for the synthesis of this specific molecule. A systematic study comparing various methods (e.g., Williamson, Ullmann, Buchwald-Hartwig, alkenylation-cyclopropanation) would be necessary to identify the most efficient, scalable, and cost-effective route.
Comparative Reactivity: The influence of the cyclopropoxy group on the reactivity of the veratrole ring, especially in comparison to the more common methoxy or hydroxy substituents, has not been experimentally determined.
Regioselectivity Studies: While electrophilic substitution is expected to occur at the C-5 or C-6 positions, the precise regiochemical outcome has not been proven. The directing ability of the cyclopropoxy group relative to the two methoxy groups is an open question.
Stability of the Cyclopropoxy Moiety: The stability of the cyclopropyl ether linkage under a range of chemical conditions (strong acid/base, oxidative, reductive) is unknown. The strained three-membered ring could be susceptible to cleavage, a reactivity profile that has not been explored for this scaffold. nih.gov
Prospective Areas for Mechanistic Research and Exploration of Novel Transformations
The structure of this compound is ripe for mechanistic investigations that could provide broader insights into C-O bond formation and the reactivity of strained-ring ethers.
Mechanisms of Synthesis: For a copper-catalyzed synthesis, mechanistic studies could elucidate the active copper species, the role of the ligand, and the kinetics of the C-O reductive elimination step to form the cyclopropyl ether.
Electrophilic Substitution Mechanisms: Computational studies, such as Density Functional Theory (DFT), could model the transition states for electrophilic attack at the different positions of the aromatic ring. This would provide theoretical predictions of regioselectivity that could then be tested experimentally.
The Cyclopropoxy Group as a Mechanistic Probe: The cyclopropyl group attached to a heteroatom can serve as a probe for single-electron transfer (SET) mechanisms. nih.govresearchgate.net In the case of N-cyclopropylanilines, reaction with nitrous acid leads to specific cleavage of the cyclopropyl group, supporting a mechanism involving an amine radical cation intermediate. nih.gov Future research could explore whether the cyclopropoxy group in the title compound can act similarly. For example, subjecting the molecule to conditions known to promote SET could lead to ring-opening of the cyclopropane (B1198618), which would be a clear indicator of a radical cationic pathway. This could be a valuable tool for studying the mechanisms of novel transformations involving this scaffold.
Potential for the Development of Advanced Organic Materials and Chemical Probes Based on this Scaffold
The this compound scaffold is a promising building block for the development of novel functional molecules, including advanced materials and chemical probes.
Medicinal Chemistry Scaffolding: The 1,2-dimethoxybenzene (B1683551) (veratrole) moiety is a key structural component in numerous biologically active compounds. sciforum.net The cyclopropyl group is often used in medicinal chemistry as a bioisostere for other groups to enhance metabolic stability, improve binding affinity, and explore lipophilic pockets in biological targets. unl.pt The combination in this compound could therefore serve as a valuable starting point for the synthesis of new therapeutic agents.
Advanced Organic Materials: The electron-rich nature of the aromatic ring makes it a candidate for incorporation into conjugated polymers, dyes, or liquid crystals. The rigid and three-dimensional nature of the cyclopropoxy group could be used to fine-tune the solid-state packing, solubility, and electronic properties of such materials.
Development of Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. eubopen.orgnih.gov The this compound scaffold could be elaborated with reporter groups (e.g., fluorophores) or reactive handles to create probes for specific biological targets. Furthermore, as discussed previously, the inherent reactivity of the cyclopropyl ring itself could be exploited. A molecule designed so that a specific biological or chemical event triggers the ring-opening of the cyclopropoxy group could form the basis of a novel sensor or mechanistic probe, where the cleavage event generates a detectable signal. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-Cyclopropoxy-1,2-dimethoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Kumada cross-coupling, as demonstrated in the iron-catalyzed coupling of 4-chloro-1,2-dimethoxybenzene with cyclopropane-derived Grignard reagents. Key parameters include:
- Catalyst system : Fe(acac)₃ (5 mol%) with SIPr-HCl (10 mol%) in dry THF .
- Residence time : 20 minutes at 25°C to minimize side reactions.
- Purification : Column chromatography (pentane) yields ~61% pure product.
- Yield optimization : Avoid prolonged solvent exposure to prevent cyclopropane ring strain-induced degradation.
Q. What analytical techniques are critical for characterizing this compound and verifying structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropoxy proton splitting patterns (δ ~0.5–1.5 ppm) and methoxy group integration .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 223.0964).
- Chromatography : UPLC-DAD with reverse-phase C18 columns for purity assessment, using acetonitrile/water gradients .
Q. What safety protocols are essential when handling cyclopropane-containing derivatives like this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or closed systems to mitigate inhalation risks, as cyclopropane derivatives may release volatile byproducts .
- Waste disposal : Segregate halogenated solvents (e.g., THF) and organic residues for incineration by certified facilities .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Receptor-response modeling : Use hybrid approaches combining wet-lab agonistic profiles (e.g., heterologous receptor expression) with machine learning (ML) to identify divergent chemical features. For example:
- Feature clustering : Compare datasets from single-receptor (e.g., rat I7) vs. multi-receptor (e.g., 52 mouse receptors) models to isolate activity-contributing moieties .
- Meta-analysis : Apply multidimensional metrics to reconcile discrepancies between computational predictions and experimental EC₅₀ values .
Q. What mechanistic insights explain the challenges in introducing cyclopropoxy groups via nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Steric hindrance : The cyclopropoxy group’s strained geometry impedes SNAr at the para position of dimethoxybenzene.
- Catalyst design : Transition-metal catalysts (e.g., Fe(acac)₃) reduce activation energy by stabilizing transition states via π-backbonding .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance Grignard reagent reactivity but require rigorous drying to prevent protic quenching .
Q. How can microbial systems be engineered to biosynthesize this compound precursors?
- Methodological Answer :
- Decarboxylase engineering : Modify S. cerevisiae strains to express cinnamic acid decarboxylases, which convert 4-hydroxy-3-methoxycinnamic acid to 4-ethenyl-1,2-dimethoxybenzene .
- Cyclopropanation : Introduce cytochrome P450 enzymes or abiotic catalysts to functionalize the ethenyl group into cyclopropane under mild conditions .
Q. What strategies mitigate side-product formation during the synthesis of this compound?
- Methodological Answer :
- Protecting groups : Temporarily mask methoxy groups with methoxymethoxy (MOM) to prevent bromination or oxidation side reactions .
- Stepwise purification : Isolate intermediates (e.g., 4-bromo-1,2-dimethoxybenzene) via ethanol recrystallization before cyclopropane coupling .
- Reaction monitoring : Use in-situ FTIR or GC-MS to detect early-stage byproducts (e.g., dehalogenated species) .
Data Interpretation and Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound under acidic conditions?
- Methodological Answer :
- pH-dependent degradation : The cyclopropoxy group undergoes ring-opening at pH < 3, but conflicting reports arise from:
- Solvent choice : Aqueous vs. alcoholic solvents alter proton availability and transition-state stability .
- Analytical sensitivity : UPLC-DAD (LOD ~0.1 µg/mL) detects degradation products missed by TLC .
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
- Methodological Answer :
- Synthetic controls : Co-synthesize and cross-validate against structurally analogous compounds (e.g., 4-ethoxy-1,2-dimethoxybenzene) .
- Spiking experiments : Add known impurities (e.g., 4-hydroxy-1,2-dimethoxybenzene) to calibration curves for quantitative NMR .
Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Common Contaminants in this compound Synthesis
| Contaminant | Source | Detection Method | Reference |
|---|---|---|---|
| 4-Bromo-1,2-dimethoxybenzene | Incomplete coupling | GC-MS (retention time 8.2 min) | |
| Cyclopropanol | Hydrolysis of cyclopropoxy group | ¹H NMR (δ 1.2 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
